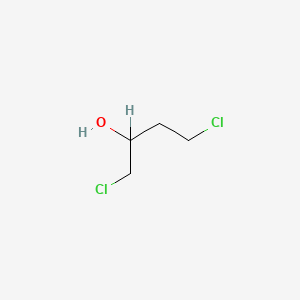

1,4-Dichloro-2-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dichlorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNNDWZSFAPUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947007 | |

| Record name | 1,4-Dichlorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-74-1 | |

| Record name | 1,4-Dichloro-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichlorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLORO-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L7Q1Q553N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1,4-Dichloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a thorough understanding of the molecular architecture and chemical behavior of a reagent is paramount to its effective and innovative application. This guide is crafted not as a rigid protocol, but as a comprehensive technical exploration of 1,4-dichloro-2-butanol, a versatile yet often overlooked building block in organic synthesis. Our journey will delve into the intricacies of its structure, elucidated by modern spectroscopic techniques, and explore its synthetic potential, grounded in established reaction mechanisms. The aim is to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to confidently incorporate this compound into their synthetic strategies. Every piece of data and every proposed mechanism is substantiated by verifiable, authoritative sources to ensure the highest degree of scientific integrity.

Unveiling the Molecular Architecture of this compound

This compound is a halogenated aliphatic alcohol with the molecular formula C₄H₈Cl₂O.[1][2] This colorless to pale yellow liquid possesses a distinctive odor and is soluble in water, a property conferred by its polar hydroxyl group.[3] Its primary utility lies in the realm of organic synthesis, where it serves as a valuable intermediate.[3][4][5] The molecule's structure, characterized by a four-carbon backbone with two chlorine atoms and a hydroxyl group, gives rise to its unique reactivity.

Chirality and Stereochemistry

A key feature of the this compound molecule is the presence of a stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl group. This chirality means that the molecule can exist as a pair of enantiomers: (S)-1,4-dichloro-2-butanol and (R)-1,4-dichloro-2-butanol.[6] The specific stereochemistry of this chiral center can be a critical determinant in the synthesis of enantiomerically pure pharmaceutical compounds. The separation and synthesis of these individual enantiomers are crucial for applications in asymmetric synthesis.[7][8]

Spectroscopic Characterization

A comprehensive understanding of the molecular structure is achieved through the analysis of its spectroscopic data.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides detailed information about the connectivity and chemical environment of the hydrogen atoms in the molecule. The spectrum, typically run in CDCl₃, would exhibit distinct signals for the protons on each carbon.[1][9]

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.[2][10] The presence of electronegative chlorine and oxygen atoms significantly influences the chemical shifts of the adjacent carbon atoms. A typical ¹³C NMR spectrum in CDCl₃ would show four distinct signals corresponding to the four carbon atoms in the butanol chain.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Cl₂O | [1] |

| Molecular Weight | 143.01 g/mol | [2] |

| CAS Number | 2419-74-1 | [3] |

| Appearance | Colorless to pale yellow liquid | [3][9] |

| Boiling Point | 227.7 °C at 760 mmHg | [9] |

| Density | 1.241 g/cm³ | [9] |

| Flash Point | 103.7 °C | [9] |

| Solubility | Soluble in water | [3] |

The IR spectrum of this compound reveals the presence of its key functional groups.[9][11][12]

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol and is broadened due to hydrogen bonding.[11]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are attributed to the stretching vibrations of the C-H bonds in the alkyl chain.[11]

-

C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ range corresponds to the C-O stretching vibration of the secondary alcohol.[11]

-

C-Cl Stretch: The C-Cl stretching vibrations typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.[10][13] The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺).[10]

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[14][15][16] For this compound, fragmentation could also involve the loss of chlorine atoms or HCl.

Synthesis of this compound

A common laboratory and industrial synthesis of this compound involves the reaction of 1,2,4-butanetriol with hydrogen chloride in the presence of acetic acid.[17]

Experimental Protocol: Synthesis from 1,2,4-Butanetriol

Objective: To synthesize this compound from 1,2,4-butanetriol.

Materials:

-

1,2,4-butanetriol

-

Acetic acid

-

Hydrogen chloride gas

-

Aqueous sodium carbonate solution

-

Aqueous sodium chloride solution

Procedure:

-

In a suitable reaction vessel, charge 1,2,4-butanetriol and acetic acid.

-

Heat the mixture with stirring to approximately 85-90 °C.[17]

-

Bubble hydrogen chloride gas through the heated reaction mixture.

-

Maintain the temperature at 90 ± 2 °C until a significant amount of hydrogen chloride gas is observed to be unreacted.[17]

-

Cool the reaction mixture to room temperature.

-

Slowly add aqueous sodium carbonate solution to neutralize the excess acid until the pH of the mixture is approximately 5.5.[17]

-

Allow the layers to separate and collect the lower organic phase.

-

Wash the organic phase with an aqueous sodium chloride solution.

-

Purify the crude product by distillation to obtain this compound.[17]

Caption: Synthesis of this compound from 1,2,4-butanetriol.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups: two chloro-substituted carbons and a secondary hydroxyl group. This trifunctional nature makes it a versatile precursor for a variety of organic transformations.[3]

Reactions at the Hydroxyl Group

The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. However, the presence of the electron-withdrawing chloro groups can influence its reactivity.

Nucleophilic Substitution at the Chloro-Carbons

Both the C1 and C4 carbons are susceptible to nucleophilic attack, leading to the displacement of the chloride ions.[3] This allows for the introduction of a wide range of functional groups.

A notable application of this compound's reactivity is its potential for intramolecular cyclization to form substituted tetrahydrofurans. For instance, under basic conditions, the alkoxide formed from the hydroxyl group can displace the chloride at the C4 position to yield 3-chloromethyl-oxetan-3-ol, which can be further transformed. A related and synthetically valuable transformation is the conversion of similar precursors to 3-hydroxytetrahydrofuran, an important intermediate in the synthesis of various pharmaceuticals.[6][18][19]

Role in Drug Development

The bifunctional nature of this compound makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4] Its ability to introduce a four-carbon chain with reactive handles at both ends is synthetically advantageous. While direct incorporation into blockbuster drugs may not be widely documented, its utility as an intermediate in the synthesis of heterocyclic compounds and other key synthons is significant. For example, derivatives of this molecule could be employed in the synthesis of antiviral or anticancer agents.[20][21][22][23][24][25][26]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry place away from oxidizing agents.[9]

Conclusion

This compound is a chiral, trifunctional molecule with a rich and versatile chemistry. Its molecular structure, confirmed by a suite of spectroscopic techniques, provides a clear rationale for its reactivity. As a synthetic intermediate, it offers multiple avenues for elaboration into more complex structures, including valuable heterocyclic systems. For the discerning researcher in organic synthesis and drug development, a deep understanding of the principles outlined in this guide will unlock the full potential of this valuable chemical building block.

References

- 1. This compound(2419-74-1) 1H NMR [m.chemicalbook.com]

- 2. This compound | C4H8Cl2O | CID 17021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2419-74-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [myskinrecipes.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound, (2S)- | C4H8Cl2O | CID 641041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. whitman.edu [whitman.edu]

- 11. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. PubChemLite - this compound (C4H8Cl2O) [pubchemlite.lcsb.uni.lu]

- 14. m.youtube.com [m.youtube.com]

- 15. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. youtube.com [youtube.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. quod.lib.umich.edu [quod.lib.umich.edu]

- 19. quod.lib.umich.edu [quod.lib.umich.edu]

- 20. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and anticancer activity of some novel 5,6-fused hybrids of juglone based 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1,4-Dichloro-2-butanol for Research and Development

This guide provides a comprehensive overview of the safety protocols and handling precautions for 1,4-dichloro-2-butanol, a crucial intermediate in pharmaceutical and chemical synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond rudimentary safety data sheets to offer a deeper understanding of the inherent risks and the scientific rationale behind the recommended safety procedures.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

This compound is a colorless to pale yellow liquid with a distinct odor.[1][3] Its molecular structure, featuring two chlorine atoms and a hydroxyl group on a butane backbone, dictates its chemical behavior and potential hazards.[1][3] The presence of the hydroxyl group imparts some water solubility, a factor to consider in both its application and in the event of a spill.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8Cl2O | [1][3][4] |

| Molecular Weight | 143.01 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 227.7 °C at 760 mmHg | [2] |

| Flash Point | 103.7 °C | [2] |

| Density | 1.241 g/cm³ | [2] |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with the following primary concerns:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3][6]

Causality of Hazards:

The toxicity and irritancy of this compound can be attributed to its chemical structure. The chlorinated alkyl chain can be reactive towards biological macromolecules, potentially leading to cellular damage. The hydroxyl group can contribute to its irritant effects on mucous membranes and skin.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling this compound relies on a hierarchy of controls, prioritizing engineering solutions to minimize exposure, supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial to prevent the inhalation of vapors. The fume hood should have adequate airflow and be used for all operations involving the transfer, reaction, and purification of this compound.

For storage, it is recommended to keep this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Personal Protective Equipment (PPE): Essential for Direct Handling

When direct handling of this compound is necessary, the following PPE is mandatory:

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Hand Protection: Given the dermal toxicity, appropriate chemical-resistant gloves are critical. While specific breakthrough times for this compound are not available, for chlorinated solvents in general, materials like Viton™ or multi-layer laminates (e.g., Silver Shield®/4H®) are recommended over standard nitrile gloves, which may offer limited protection.[9] Always consult the glove manufacturer's resistance data.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn.[10]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Safe Handling and Experimental Protocols

Adherence to established protocols is paramount to ensuring safety. The following provides a framework for the safe execution of experimental work involving this compound.

General Handling Procedures

-

Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.

-

Dispensing: When transferring this compound, use a fume hood. Grounding containers and using non-sparking tools is advisable, especially when larger quantities are involved, to prevent static discharge.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Be aware that thermal decomposition may release toxic and corrosive gases such as hydrogen chloride.[11][12]

-

Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.

Example Experimental Workflow: A Nucleophilic Substitution Reaction

This protocol outlines a generic nucleophilic substitution reaction, emphasizing the integration of safety measures at each step.

Caption: A generalized workflow for a chemical reaction involving this compound.

Emergency Procedures: Preparedness and Response

Even with stringent safety measures, the potential for accidental exposure or spills exists. A clear and practiced emergency plan is essential.

First Aid Measures

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response and Decontamination

For a minor spill within a fume hood:

-

Alert others: Inform colleagues in the immediate vicinity.

-

Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.

-

Neutralization (if applicable and safe): For spills of chlorinated alcohols, a neutralizing agent is generally not the primary response. The focus is on absorption and proper disposal.

-

Cleanup: Carefully scoop the absorbent material into a designated, labeled container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a soap and water solution. For a final rinse, a 10% bleach solution can be used, followed by a water rinse. Ensure adequate ventilation during this process.

-

Waste Disposal: The collected waste must be disposed of as halogenated organic waste.

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact the institution's emergency response team.

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste. It is crucial to segregate halogenated organic waste from non-halogenated waste streams, as the disposal methods and costs differ significantly. All waste containers must be clearly labeled with their contents.

Conclusion

This compound is a valuable chemical intermediate, but its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with its use. This guide serves as a foundation for developing laboratory-specific standard operating procedures to ensure a safe working environment.

References

- 1. CAS 2419-74-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C4H8Cl2O | CID 17021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. GSRS [gsrs-dev-public.ncats.io]

- 6. Page loading... [guidechem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. CCOHS: Chlorine [ccohs.ca]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Dichloro-2-butanol from 1,2,4-Butanetriol

This guide provides a comprehensive overview of the synthesis of 1,4-dichloro-2-butanol, a valuable chemical intermediate, from the readily available starting material 1,2,4-butanetriol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and critical safety considerations.

Introduction

This compound is a key building block in organic synthesis, characterized by a butane backbone functionalized with two chlorine atoms and a hydroxyl group.[1] Its utility stems from the presence of multiple reactive sites, allowing for a variety of subsequent chemical transformations. This compound serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of the chloro and hydroxyl groups enables regioselective reactions, making it a versatile tool for synthetic chemists.

The synthesis of this compound from 1,2,4-butanetriol is an efficient process that involves the selective chlorination of the primary hydroxyl groups of the starting triol. 1,2,4-Butanetriol is a polyol with hydroxyl groups at the 1, 2, and 4 positions.[2][3] The selective conversion of the primary hydroxyls at the 1 and 4 positions to chlorides, while preserving the secondary hydroxyl at the 2-position, is the key transformation discussed herein.

Reaction Mechanism and Scientific Rationale

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. In the context of synthesizing this compound from 1,2,4-butanetriol, the reaction is typically achieved through nucleophilic substitution. The primary hydroxyl groups of 1,2,4-butanetriol are more sterically accessible and generally more reactive towards chlorinating agents than the secondary hydroxyl group. This inherent difference in reactivity allows for a degree of selectivity.

One established method for this transformation employs hydrogen chloride in the presence of a catalytic amount of acetic acid.[1] In this process, the hydroxyl groups are protonated by the strong acid (HCl), converting them into good leaving groups (water). The chloride ion (Cl-), a competent nucleophile, then displaces the water molecule in a nucleophilic substitution reaction (SN2). The use of acetic acid as a catalyst can facilitate the reaction, potentially through the formation of intermediate acetate esters which are more readily displaced by the chloride ion.

The general mechanism can be visualized as follows:

Figure 1: Simplified Reaction Mechanism. A visual representation of the stepwise chlorination of 1,2,4-butanetriol.

Experimental Protocol

The following protocol is based on a documented procedure for the synthesis of this compound from 1,2,4-butanetriol.[1]

Materials and Equipment

| Material/Equipment | Specifications |

| 1,2,4-Butanetriol | ≥98% purity |

| Acetic Acid | Glacial, ≥99.7% purity |

| Hydrogen Chloride | Gas, anhydrous |

| 500 mL four-necked flask | - |

| Stirrer | Mechanical or magnetic |

| Heating mantle | - |

| Thermometer | - |

| Gas inlet tube | - |

| Condenser | - |

| Gas absorption trap | For HCl gas |

Procedure

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser connected to a gas absorption trap, add 250 g of 1,2,4-butanetriol and 7 g of glacial acetic acid.[1]

-

Heating: Begin stirring the mixture and heat it to 85°C using a heating mantle.[1]

-

Introduction of Hydrogen Chloride: Once the temperature has stabilized, start bubbling anhydrous hydrogen chloride gas through the reaction mixture via the gas inlet tube.[1]

-

Reaction Temperature Control: Maintain the reaction temperature at 90 ± 2°C. The introduction of HCl gas is an exothermic process, so careful monitoring and control of the heating mantle are necessary.[1]

-

Monitoring the Reaction: Continue the introduction of hydrogen chloride gas. The reaction is considered complete when a significant amount of HCl gas is observed to be exiting the reaction vessel, indicating that the consumption of HCl by the reaction has slowed considerably.[1]

-

Termination of Reaction: Once the reaction is complete, stop the flow of hydrogen chloride gas and turn off the heating mantle. Allow the reaction mixture to cool to room temperature.

The expected yield of this compound from this procedure is approximately 57.2%.[1]

References

Introduction: The Molecular Blueprint of 1,4-Dichloro-2-butanol

An In-Depth Technical Guide to the Spectroscopic Data of 1,4-Dichloro-2-butanol

This compound (CAS No: 2419-74-1) is a halogenated aliphatic alcohol with the molecular formula C₄H₈Cl₂O.[1][2][3] Structurally, it is a four-carbon chain with chlorine atoms at positions 1 and 4, and a hydroxyl group at position 2. This configuration makes it a valuable chiral intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][4]

Given its role as a synthetic building block, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering field-proven insights into data acquisition and interpretation for researchers and drug development professionals.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton types and their connectivity within a molecule. By analyzing chemical shifts, integration values, and signal splitting patterns (multiplicity), a complete structural picture can be assembled.

Experimental Protocol: A Self-Validating System

The reliability of NMR data hinges on a meticulous experimental setup. The following protocol ensures high-quality, reproducible spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer, such as a 300 or 400 MHz instrument.[2][4][6] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for complete proton relaxation.

-

D₂O Shake (Optional but Recommended): To confirm the assignment of the hydroxyl (-OH) proton, a "D₂O shake" can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the -OH signal to disappear due to rapid proton-deuteron exchange.[5]

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR analysis of this compound.

¹H NMR Data Interpretation for this compound

The structure Cl-CH₂(d)-CH₂(c)-CH(OH)(b)-CH₂Cl(a) gives rise to five distinct signals.

| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Coupling Partner(s) |

| Hₐ (-CH₂Cl) | ~3.6 - 3.7 | Doublet (d) | 2H | Hₑ |

| Hₑ (-CHOH) | ~4.0 - 4.2 | Multiplet (m) | 1H | Hₐ, H𝖼 |

| H𝖼 (-CH₂-) | ~2.0 - 2.2 | Multiplet (m) | 2H | Hₑ, Hₒ |

| Hₒ (-CH₂Cl) | ~3.7 - 3.8 | Triplet (t) | 2H | H𝖼 |

| Hₓ (-OH) | Variable (e.g., ~2.5) | Singlet (s, broad) | 1H | None (or exchanges) |

Analysis of Signals:

-

Hₐ and Hₒ (Chloromethyl Protons): The protons on the carbons bonded to chlorine (C1 and C4) are deshielded by the electronegative Cl atoms and appear downfield. The Hₐ protons are split by the single Hₑ proton into a doublet. The Hₒ protons are split by the two H𝖼 protons into a triplet.

-

Hₑ (Methine Proton): This proton is attached to the carbon bearing the hydroxyl group and is further deshielded. It is coupled to protons on two adjacent carbons (Hₐ and H𝖼), resulting in a complex multiplet.

-

H𝖼 (Methylene Protons): These protons are adjacent to both the methine (CHOH) and a chloromethyl (CH₂Cl) group, leading to a complex splitting pattern, observed as a multiplet.

-

Hₓ (Hydroxyl Proton): The chemical shift of the -OH proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its identity is definitively confirmed by its disappearance after a D₂O shake.[5]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their chemical environment. Spectra are typically acquired with proton decoupling, resulting in each carbon appearing as a sharp singlet.

Experimental Protocol

The sample preparation and instrument operation are analogous to ¹H NMR. The key difference is tuning the spectrometer to the ¹³C frequency (e.g., 75.5 MHz for a 300 MHz instrument).[7]

Diagram: ¹³C NMR Experimental Workflow

Caption: Workflow for ¹³C NMR analysis of this compound.

¹³C NMR Data Interpretation for this compound

The molecule has four structurally non-equivalent carbon atoms, and thus four signals are expected in the proton-decoupled ¹³C NMR spectrum.[8]

| Carbon Assignment | Chemical Shift (δ, ppm) (Estimated) | Rationale |

| C2 (-CHOH) | ~70-72 | Bonded to electronegative oxygen, most downfield. |

| C1 (-CH₂Cl) | ~49-51 | Bonded to electronegative chlorine. |

| C4 (-CH₂Cl) | ~44-46 | Bonded to electronegative chlorine. |

| C3 (-CH₂-) | ~39-41 | Least deshielded alkyl carbon. |

Analysis of Signals:

-

The chemical shifts are dictated by the electronegativity of the attached atoms.

-

C2: The carbon attached to the hydroxyl group (-OH) is the most deshielded (highest ppm value) due to the high electronegativity of oxygen.

-

C1 and C4: The carbons attached to chlorine atoms are also significantly deshielded and appear downfield compared to a standard alkane carbon. Their slightly different chemical shifts arise from their different positions relative to the hydroxyl group.

-

C3: This methylene carbon is the most upfield (lowest ppm value) as it is only attached to other carbon atoms, making it the most shielded of the four.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate. These absorptions are diagnostic for groups like O-H (alcohols) and C-Cl (alkyl halides).

Experimental Protocol

A common and straightforward method for analyzing a liquid sample like this compound is to use a neat liquid film.

Step-by-Step Methodology:

-

Sample Application: Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film.

-

Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum.

-

Background Subtraction: A background spectrum (of the empty spectrometer) should be run first and automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR analysis of this compound.

IR Data Interpretation for this compound

The IR spectrum will display characteristic absorption bands confirming the key functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

| 3600 - 3200 (Broad) | O-H stretch | Alcohol | A broad, strong absorption in this region is definitive for the hydroxyl group and indicates hydrogen bonding.[9] |

| 3000 - 2850 (Strong) | C-H stretch | Alkyl (sp³) | Confirms the presence of the saturated carbon backbone. |

| 1150 - 1050 (Strong) | C-O stretch | Secondary Alcohol | A strong band in this region is characteristic of the C-O single bond in an alcohol.[9] |

| 800 - 600 (Medium-Strong) | C-Cl stretch | Alkyl Halide | Confirms the presence of the carbon-chlorine bonds. |

| < 1500 | Fingerprint Region | N/A | This complex region contains many C-C and C-H bending vibrations unique to the molecule's overall structure.[9] |

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unequivocal characterization of this compound. ¹H NMR elucidates the precise proton connectivity and environment, ¹³C NMR confirms the carbon skeleton, and IR spectroscopy identifies the key alcohol and alkyl chloride functional groups. Together, these techniques form a self-validating system that is essential for quality control, reaction monitoring, and structural verification in research and industrial settings.

References

- 1. CAS 2419-74-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H8Cl2O | CID 17021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Page loading... [guidechem.com]

- 7. utsouthwestern.edu [utsouthwestern.edu]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Solubility of 1,4-Dichloro-2-butanol in Various Solvents

Introduction

1,4-Dichloro-2-butanol is a halogenated aliphatic alcohol with the chemical formula C₄H₈Cl₂O.[1][2] This colorless to pale yellow liquid serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its solubility profile across a range of solvents is paramount for researchers, scientists, and drug development professionals to effectively control reaction kinetics, design purification strategies, and develop stable formulations. This guide provides a detailed examination of the solubility of this compound, grounded in fundamental chemical principles and supported by a robust experimental protocol for empirical determination.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[3] The solubility of this compound is dictated by the interplay of its distinct molecular features: a polar hydroxyl (-OH) group, two moderately polar carbon-chlorine (C-Cl) bonds, and a nonpolar four-carbon backbone.

The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, which promotes solubility in protic polar solvents like water and alcohols.[4] The chlorine atoms, being electronegative, introduce dipole moments, contributing to the overall polarity of the molecule and allowing for dipole-dipole interactions with polar aprotic solvents.[5] Conversely, the nonpolar butane backbone favors interactions with nonpolar solvents through London dispersion forces. The balance of these features determines the extent to which this compound is soluble in a given solvent.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in published literature, a qualitative and predictive solubility profile can be constructed based on its chemical structure and by drawing comparisons with analogous compounds.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Soluble[1] | The hydroxyl group allows for strong hydrogen bonding with water molecules, overcoming the hydrophobic nature of the carbon chain. |

| Methanol (CH₃OH) | Polar Protic | Miscible | Strong hydrogen bonding and similar polarity lead to high miscibility. |

| Ethanol (C₂H₅OH) | Polar Protic | Miscible | Similar to methanol, strong intermolecular forces promote miscibility. |

| Acetone (C₃H₆O) | Polar Aprotic | Soluble | Dipole-dipole interactions between the carbonyl group of acetone and the polar C-Cl and C-O bonds of the solute are significant. |

| Diethyl Ether (C₄H₁₀O) | Slightly Polar | Soluble | The ether can act as a hydrogen bond acceptor for the hydroxyl group, and its overall low polarity is compatible with the butyl chain. |

| Toluene (C₇H₈) | Nonpolar | Moderately Soluble | London dispersion forces between the aromatic ring and the alkyl chain, along with some dipole-induced dipole interactions, allow for some solubility. |

| Hexane (C₆H₁₄) | Nonpolar | Sparingly Soluble | The nonpolar nature of hexane interacts favorably with the carbon backbone, but offers poor solvation for the polar hydroxyl and chloro groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | As a strong polar aprotic solvent, DMSO can effectively solvate the polar regions of the molecule through strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. |

Note: This table is predictive and should be confirmed by experimental validation for precise quantitative applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask equilibrium method is a well-established and robust technique.[6] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

I. Materials and Equipment

-

This compound (purity >97%)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaking incubator or water bath

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

II. Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8]

III. Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

IV. Detailed Methodology

-

Preparation of Saturated Solutions: To a series of glass vials, add an excess amount of this compound. The presence of undissolved solute is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation and Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solute to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method.

-

GC-FID Parameters (Example):

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen

-

Injection Volume: 1 µL

-

-

-

Calculation: Construct a calibration curve using standards of known this compound concentration. Use the calibration curve to determine the concentration of the solute in the diluted samples and back-calculate to find the concentration in the original saturated solution. This value represents the solubility at the specified temperature.

Discussion and Implications

The dual functionality of this compound, possessing both polar (hydroxyl, chloro) and nonpolar (alkyl chain) characteristics, makes it a versatile compound in terms of its solubility. Its miscibility with polar protic solvents like short-chain alcohols is a direct consequence of strong hydrogen bonding capabilities.[5] In polar aprotic solvents, dipole-dipole interactions are the primary driving force for solvation.

For drug development, the solubility in aqueous and organic media is a critical determinant of bioavailability and formulation feasibility. The predicted solubility in water suggests that it may be suitable for aqueous-based formulations, while its solubility in various organic solvents provides a wide array of options for reaction media and purification processes such as extraction and chromatography. The ability to predict and experimentally verify the solubility of this compound enables scientists to make informed decisions, leading to more efficient and robust process development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By integrating theoretical principles with a detailed, actionable experimental protocol, researchers and professionals in the field are better equipped to handle and utilize this important chemical intermediate. The predictive solubility table serves as a valuable starting point, while the empirical methodology allows for the determination of precise solubility data tailored to specific experimental conditions. A thorough understanding of solubility is not merely an academic exercise but a cornerstone of successful chemical synthesis and pharmaceutical development.

References

- 1. CAS 2419-74-1: this compound | CymitQuimica [cymitquimica.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. This compound | C4H8Cl2O | CID 17021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

A Technical Guide to the Thermal Stability and Decomposition of 1,4-Dichloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 1,4-dichloro-2-butanol. In the absence of direct experimental studies on this specific molecule, this document synthesizes information from analogous chlorinated hydrocarbons and alcohols to propose a plausible thermal decomposition framework. It outlines potential decomposition pathways, including dehydrochlorination, carbon-carbon bond cleavage, and radical mechanisms. Furthermore, this guide presents a detailed, self-validating experimental protocol for the systematic investigation of the thermal properties of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and handling of halogenated organic compounds.

Introduction: The Imperative of Understanding Thermal Stability

This compound is a halogenated alcohol with potential applications as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] As with any chemical entity, a thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing.[2] Thermal decomposition can lead to the generation of hazardous and corrosive byproducts, posing risks to personnel and equipment. For drug development professionals, knowledge of thermal stability is critical for defining shelf-life, formulating stable dosage forms, and ensuring the integrity of active pharmaceutical ingredients (APIs) during manufacturing processes that may involve elevated temperatures.

The presence of both hydroxyl and chloro functional groups on the butane backbone suggests a complex thermal decomposition profile. The interplay between these groups will dictate the dominant decomposition pathways and the nature of the resulting products. This guide aims to provide a theoretical framework for understanding these processes and a practical approach for their experimental investigation.

Proposed Thermal Decomposition Pathways of this compound

Due to the lack of specific literature on the thermal decomposition of this compound, the following pathways are proposed based on established principles of organic chemistry and studies on analogous chlorinated compounds.[3][4] The relative importance of each pathway is expected to be temperature-dependent.

The average bond enthalpy of a C-Cl bond is approximately 339 kJ/mol, which is generally weaker than a C-C bond (around 347 kJ/mol) and a C-H bond (around 413 kJ/mol).[5] This suggests that the cleavage of a carbon-chlorine bond is a likely initial step in the thermal decomposition process.[6]

Pathway A: Dehydrochlorination

Dehydrochlorination, the elimination of hydrogen chloride (HCl), is a common thermal decomposition route for chlorinated hydrocarbons.[4] For this compound, two primary dehydrochlorination reactions can be envisioned:

-

Formation of an Unsaturated Chloroalcohol: Elimination of HCl involving the chlorine at the C4 position and a hydrogen from an adjacent carbon could lead to the formation of a double bond.

-

Intramolecular Cyclization (Formation of an Epoxide): The hydroxyl group can act as an internal nucleophile, displacing the chlorine atom at the C1 position to form a cyclic ether (an epoxide), with the concurrent elimination of HCl. This is a known reaction for haloalcohols.[7]

Pathway B: Carbon-Carbon Bond Cleavage

At higher temperatures, the pyrolysis of the butanol backbone can lead to the cleavage of C-C bonds, resulting in the formation of smaller, volatile fragments.[8] The presence of chlorine atoms can influence the stability of the resulting radical intermediates.

Pathway C: Radical-Mediated Decomposition

Homolytic cleavage of the C-Cl bond can initiate a radical chain reaction. The resulting chlorine radical is highly reactive and can abstract hydrogen atoms from other molecules, propagating a chain of decomposition reactions.[9]

Visualization of Proposed Decomposition Pathways

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocol for Thermal Stability Assessment

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Coupling the TGA with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) can provide invaluable information on the identity of the evolved gaseous decomposition products.[10][11]

Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA): Capable of heating to at least 600 °C with a precision balance.

-

Differential Scanning Calorimeter (DSC): With a temperature range covering potential melting and decomposition events.

-

TGA-FTIR or TGA-MS system (recommended): For evolved gas analysis.

-

Sample: this compound (purity ≥ 97%).

-

Pans: Aluminum or platinum pans for TGA and DSC.

-

Purge Gas: High-purity nitrogen or argon.

Experimental Workflow

Caption: Experimental workflow for thermal analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA or DSC pan.

-

For DSC, hermetically seal the pan to prevent evaporation before decomposition.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Equilibrate the system at 30 °C for 5 minutes under a nitrogen purge of 50 mL/min.

-

Program the instrument to heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

If using TGA-FTIR/MS, ensure the transfer line is heated to prevent condensation of evolved gases and acquire spectra/mass data throughout the experiment.

-

-

DSC Analysis:

-

Place a separate, sealed sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the system at a temperature below the expected melting point (e.g., 0 °C).

-

Heat the sample from the starting temperature to approximately 300 °C (or until decomposition is complete as indicated by TGA) at a heating rate of 10 °C/min under a nitrogen purge.

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Interpretation of Results and Data Presentation

The data obtained from TGA and DSC analyses will provide critical insights into the thermal behavior of this compound.

TGA Data

The TGA thermogram will show the percentage of mass loss as a function of temperature. Key parameters to extract include:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Temperature of Maximum Decomposition Rate (Tmax): The peak of the derivative of the TGA curve (DTG curve), indicating the temperature at which the decomposition reaction is fastest.

-

Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of non-volatile char or inorganic residues.

DSC Data

The DSC thermogram will reveal the thermal transitions the compound undergoes upon heating.

-

Endothermic Peaks: May correspond to melting, boiling, or some decomposition processes.

-

Exothermic Peaks: Typically indicate decomposition, polymerization, or other heat-releasing reactions. The enthalpy of these transitions can be quantified.

Evolved Gas Analysis (TGA-FTIR/MS)

Analysis of the evolved gases is crucial for elucidating the decomposition mechanism.

-

FTIR: Characteristic absorption bands will identify functional groups and specific small molecules (e.g., HCl, CO, CO2, aldehydes, alkenes).

-

MS: Provides the mass-to-charge ratio of the decomposition products, allowing for their identification.

Data Summary Table

All quantitative data should be summarized in a clear and concise table for easy comparison and interpretation.

| Parameter | TGA | DSC |

| Onset of Decomposition (°C) | Tonset | Tonset (exotherm) |

| Melting Point (°C) | - | Tm (endotherm) |

| Boiling Point (°C) | Tboil (if observed) | Tboil (endotherm) |

| Decomposition Peak(s) (°C) | Tmax (DTG) | Tpeak (exotherm) |

| Enthalpy of Decomposition (J/g) | - | ΔHdecomp |

| Residual Mass (%) | % Mass at 600°C | - |

Conclusion

While specific experimental data on the thermal decomposition of this compound is not currently available in the public domain, this guide provides a robust theoretical and experimental framework for its investigation. The proposed decomposition pathways, based on the chemistry of analogous compounds, suggest that dehydrochlorination and radical mechanisms are likely to be significant. The detailed experimental protocol using TGA and DSC, supplemented with evolved gas analysis, offers a comprehensive approach to characterizing the thermal stability and decomposition products of this compound. The insights gained from such studies are essential for the safe and effective application of this compound in research and industrial settings.

References

- 1. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 5. Covalent Bond Energies [gchem.cm.utexas.edu]

- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Chlorinated organic compounds evolved during the combustion of blends of refuse-derived fuels and coals (Journal Article) | OSTI.GOV [osti.gov]

- 11. Thermogravimetric Analysis - TGA–FTIR [eag.com]

An In-Depth Technical Guide to the Toxicological Profile of 1,4-Dichloro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloro-2-butanol is a halogenated aliphatic alcohol characterized by a four-carbon butanol backbone with two chlorine atoms and a hydroxyl group.[1] Its chemical structure suggests potential for biological activity and, consequently, toxicity. This compound is primarily utilized in organic synthesis as an intermediate in the production of other chemicals.[1] Given its reactive functional groups—a secondary alcohol and two alkyl chlorides—a thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and consideration in drug development pathways where it might appear as an intermediate or impurity.

This technical guide provides a comprehensive overview of the known and predicted toxicological properties of this compound. In the absence of extensive direct studies on this specific molecule, this guide incorporates data from structurally analogous compounds, particularly 1,3-dichloro-2-propanol, to infer potential hazards and metabolic pathways, a standard practice in toxicological risk assessment. The guide is structured to provide a deep dive into its physicochemical characteristics, toxicokinetics, toxicodynamics, and specific toxicological endpoints, followed by detailed experimental protocols for its assessment.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, excretion, and overall toxicity (ADMET). The presence of both polar (hydroxyl) and non-polar (chlorinated alkyl chain) moieties in this compound influences its behavior in biological systems.

| Property | Value | Source |

| Chemical Formula | C₄H₈Cl₂O | [1][2][3] |

| Molecular Weight | 143.01 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Distinctive, ethereal | [1][4] |

| Solubility | Soluble in water | [1] |

| Predicted pKa | 13.58 ± 0.20 | [3] |

Toxicokinetics: A Predictive Overview

The toxicokinetics of this compound have not been extensively studied. However, based on its structure and data from related halogenated alcohols, a predictive metabolic pathway can be proposed.

Absorption

Given its solubility in water and lipid solubility conferred by the chlorinated alkyl chain, this compound is likely to be readily absorbed through oral, dermal, and inhalation routes of exposure.[5]

Distribution

Following absorption, it is expected to distribute throughout the body. Its moderate lipophilicity may lead to some accumulation in fatty tissues, but the hydroxyl group will facilitate distribution in aqueous compartments as well.

Metabolism

The metabolism of this compound is anticipated to proceed through two primary pathways common to similar structures: oxidation of the alcohol group and reactions involving the chlorine substituents.

-

Oxidation of the Alcohol Group: The secondary alcohol group is a prime target for oxidation by cytosolic enzymes such as alcohol dehydrogenases (ADHs) and, to a lesser extent, microsomal cytochrome P450 (CYP) enzymes .[6][7][8][9] This oxidation would convert the butanol to the corresponding ketone, 1,4-dichlorobutan-2-one. This ketone could then undergo further metabolism.

-

Dehalogenation and Conjugation: The chlorine atoms can be removed through several mechanisms, including direct nucleophilic substitution or oxidative dehalogenation mediated by CYP enzymes.[10][11][12][13][14] The resulting reactive intermediates are often detoxified by conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).

The metabolism of the close structural analog, 1,3-dichloro-2-propanol, is known to involve the formation of the genotoxic intermediate epichlorohydrin.[15] A similar cyclization reaction is plausible for this compound, which could lead to the formation of a reactive epoxide intermediate.

Excretion

The water-soluble metabolites, such as glutathione conjugates and glucuronides of the parent compound or its oxidized metabolites, are expected to be the primary forms of excretion, mainly via urine.

Toxicodynamics: Mechanism of Toxicity

The precise mechanism of toxicity for this compound is not well-defined. However, based on its chemical structure and the known toxicity of related compounds, several mechanisms can be postulated.

-

Direct Cytotoxicity: As a short-chain halogenated alcohol, it may exhibit direct cytotoxic effects by disrupting cell membrane integrity and function.[16] This can lead to leakage of cellular contents and ultimately cell death.

-

Metabolic Activation to Reactive Intermediates: As discussed in the metabolism section, this compound can be metabolized to reactive intermediates such as aldehydes, ketones, and epoxides. These electrophilic species can form covalent adducts with cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction, genotoxicity, and carcinogenicity.

-

Oxidative Stress: The metabolism of chlorinated hydrocarbons can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[17] This can damage cellular components and trigger inflammatory responses.

Data from the structural analog 1,3-dichloro-2-propanol provides significant insight. This compound is classified as "possibly carcinogenic to humans (Group 2B)" and has demonstrated sufficient evidence of carcinogenicity in animal studies.[12] It is mutagenic in vitro and causes liver and kidney damage with prolonged exposure.[3][5] Given the structural similarities, it is prudent to consider that this compound may share some of these toxicological properties.

Toxicological Endpoints

Acute Toxicity

| Route of Exposure | GHS Classification | Hazard Statement |

| Oral | Category 4 | H302: Harmful if swallowed |

| Dermal | Category 4 | H312: Harmful in contact with skin |

| Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin | Category 2 | H315: Causes skin irritation |

| Eye | Category 2A | H319: Causes serious eye irritation |

Genotoxicity

There are no specific genotoxicity studies available for this compound. However, its structural analog, 1,3-dichloro-2-propanol, is mutagenic in various in vitro assays, including the Ames test and sister chromatid exchange assays, though limited in vivo data was negative.[12][15] The potential for this compound to form a reactive epoxide intermediate suggests a plausible mechanism for genotoxicity. Therefore, a battery of genotoxicity tests is highly recommended to assess this endpoint.

Carcinogenicity

No carcinogenicity bioassays have been conducted on this compound. As previously mentioned, the structurally similar compound, 1,3-dichloro-2-propanol, is considered possibly carcinogenic to humans.[12] This raises a significant concern for the carcinogenic potential of this compound and warrants further investigation, especially if significant human exposure is anticipated.

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, a tiered approach to toxicological testing is recommended. The following are detailed protocols for foundational in vivo and in vitro assays.

In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)

This method is designed to estimate the acute oral toxicity of a substance with a reduced number of animals.[7][8][9][18]

1. Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The study aims to classify the substance into a GHS acute toxicity category rather than determining a precise LD50.[9]

2. Experimental Animals:

-

Species and Strain: Wistar or Sprague-Dawley rats are commonly used.

-

Sex: Typically, young, healthy, nulliparous, and non-pregnant females are used.

-

Number: 3 animals per step.

-

Acclimatization: Animals should be acclimatized to laboratory conditions for at least 5 days.

3. Dosing and Procedure:

-

Dose Levels: Standard starting doses are 5, 50, 300, and 2000 mg/kg body weight.[7] In the absence of prior information, a starting dose of 300 mg/kg is recommended.

-

Administration: The substance is administered as a single oral dose by gavage.

-

Procedure:

-

Fast animals overnight (food, not water).

-

Administer the starting dose to one animal.

-

If the animal survives, dose two more animals at the same level.

-

If the first animal dies, dose the next animal at a lower dose level.

-

The procedure continues based on the observed mortality as outlined in OECD TG 423.

-

4. Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A full necropsy is performed on all animals at the end of the study.

In Vitro Genotoxicity Assessment

A battery of in vitro tests is recommended to assess the genotoxic potential of this compound, covering different endpoints such as gene mutations and chromosomal damage.

This test evaluates the ability of a substance to induce gene mutations in bacterial strains.[1][6][10][13][19]

1. Principle: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test substance. Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[10]

2. Materials:

-

Bacterial Strains: A minimum of five strains is recommended, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.[10]

-

Metabolic Activation System (S9 mix): A liver homogenate fraction (S9) from induced rats is used to mimic mammalian metabolism.[13]

-

Test Substance: A range of concentrations should be tested.

3. Procedure (Plate Incorporation Method):

-

Prepare dilutions of the test substance.

-

To a test tube, add the bacterial culture, the test substance dilution, and either S9 mix or a buffer (for the non-activated condition).

-

Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

4. Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[4][5][11][14][20]

1. Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[5]

2. Cell Culture:

-

Cell Lines: Human peripheral blood lymphocytes, CHO, V79, or TK6 cells are commonly used.[11][20]

-

Treatment: Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.

3. Procedure (with Cytochalasin B):

-

Treat cell cultures with the test substance for a short (3-6 hours) or long (24 hours) duration.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.

-

Harvest, fix, and stain the cells.

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei using a microscope.

4. Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[21][22][23][24]

1. Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[22][24]

2. Procedure:

-

Prepare a single-cell suspension from the treated cell culture.

-

Mix the cells with low-melting-point agarose and layer onto a pre-coated slide.

-

Immerse the slides in a lysis solution to remove cellular proteins.

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis.

-

Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

-

Visualize and score the comets using a fluorescence microscope and image analysis software.

4. Interpretation: A significant increase in the percentage of DNA in the comet tail or in the tail moment (a combined measure of tail length and intensity) indicates DNA damage.

Conclusion

While there is a significant lack of direct toxicological data for this compound, its GHS classification and the toxicological profile of its close structural analog, 1,3-dichloro-2-propanol, suggest a potential for significant human health hazards. It is classified as acutely toxic via oral, dermal, and inhalation routes and is a skin and eye irritant. Based on structure-activity relationships, there is a concern for potential genotoxicity and carcinogenicity, likely mediated by the formation of reactive intermediates during metabolism.

This technical guide underscores the critical need for comprehensive toxicological testing of this compound to accurately characterize its risk profile. The detailed experimental protocols provided for acute oral toxicity and a battery of in vitro genotoxicity assays offer a robust framework for initiating such an assessment. For drug development professionals, understanding the potential for such impurities or intermediates to be present and their associated toxicities is paramount for ensuring the safety and regulatory compliance of new therapeutic agents.

References

- 1. CAS 2419-74-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H8Cl2O | CID 17021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [chemicalsafety.ilo.org]

- 6. researchgate.net [researchgate.net]

- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 12. academic.oup.com [academic.oup.com]

- 13. Modeling the cytochrome P450-mediated metabolism of chlorinated volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48) [inchem.org]

- 16. Effects of butanol on Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Butanols - four isomers (EHC 65, 1987) [inchem.org]

- 18. In Vivo Evaluation of the Oral Toxicity of the Chlorobutanol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lack of selective developmental toxicity of three butanol isomers administered by inhalation to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Poisoning of Butanol-Containing Products: Clinical Characteristics and Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. oit.edu [oit.edu]

Isomers of dichlorobutanol and their properties

An In-Depth Technical Guide to the Isomers of Dichlorobutanol: Structure, Properties, and Analysis

Introduction